molecular formula C16H18N2O3S B7039837 N-(3-methoxy-6-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide

N-(3-methoxy-6-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B7039837
M. Wt: 318.4 g/mol
InChI Key: DXNWVSMMVPJORA-UHFFFAOYSA-N
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Description

N-(3-methoxy-6-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide: is a complex organic compound that features a sulfonamide group attached to an indene ring system, which is further substituted with a methoxy and methyl group on a pyridine ring

Properties

IUPAC Name

N-(3-methoxy-6-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-6-9-15(21-2)16(17-11)18-22(19,20)14-8-7-12-4-3-5-13(12)10-14/h6-10H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNWVSMMVPJORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-6-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene sulfonamide core, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-6-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(3-methoxy-6-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antibiotics or anticancer agents.

    Medicine: Its sulfonamide group is known for its antibacterial properties, which can be exploited in the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxy-6-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide
  • (3-methoxy-6-methylpyridin-2-yl)methanol
  • (3-methoxy-6-methylpyridin-2-yl)-methyl-amine

Uniqueness

Compared to similar compounds, N-(3-methoxy-6-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific indene-sulfonamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

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